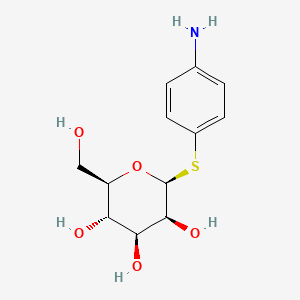

4-Aminophenyl b-D-thiomannopyranoside

Description

Significance of Thio-Glycosides in Biochemical Investigations

Thio-glycosides are analogues of naturally occurring O-glycosides where the glycosidic oxygen atom is replaced by a sulfur atom. This substitution imparts a crucial property: increased stability towards enzymatic hydrolysis by glycosidases. nih.gov This resistance to cleavage makes thio-glycosides excellent tools for a variety of biochemical investigations. They can act as competitive inhibitors of glycosidases, allowing researchers to study enzyme mechanisms and kinetics. chemcd.com Furthermore, their stability enables their use as probes to study carbohydrate-protein interactions without the complication of enzymatic degradation. megazyme.com The thioether bond in compounds like 4-aminophenyl β-D-thiomannopyranoside is also instrumental in their use as building blocks in the chemical synthesis of more complex oligosaccharides. nih.gov

Overview of Mannopyranoside Derivatives in Glycobiology

Mannose and its derivatives, known as mannopyranosides, are fundamental components of a vast array of glycans in all domains of life. These sugars are integral to the structure of N-linked glycans, which are critical for the proper folding, stability, and function of many proteins. scbt.com Mannopyranoside derivatives are involved in a multitude of biological recognition events. For instance, high-mannose glycans on the surface of viruses and other pathogens are often recognized by lectins of the innate immune system, initiating an immune response. scbt.com In glycobiology research, synthetic mannopyranoside derivatives are used to study and modulate these interactions. They can serve as mimics of natural glycan structures to investigate the binding specificity of lectins and other carbohydrate-binding proteins. nih.gov

Historical Context of Aminophenyl Glycoside Utilization in Research

Aminophenyl glycosides have a long history as versatile reagents in biochemical and immunological research. The primary utility of the aminophenyl group is its ability to be readily diazotized and subsequently coupled to proteins or solid supports. This feature has been widely exploited for the preparation of synthetic antigens to raise antibodies against specific carbohydrate structures. Moreover, the immobilization of aminophenyl glycosides onto solid matrices, such as agarose (B213101) beads, has been a cornerstone of affinity chromatography for the purification of carbohydrate-binding proteins, including lectins and enzymes. For example, 4-aminophenyl-β-D-thiogalactopyranoside-agarose has been effectively used for the purification of β-galactosidase. This established methodology underscores the potential of 4-aminophenyl β-D-thiomannopyranoside for similar applications in isolating mannose-specific binding partners.

Current Research Landscape and Academic Relevance of 4-Aminophenyl β-D-Thiomannopyranoside

The current research landscape for 4-aminophenyl β-D-thiomannopyranoside appears to be focused on its application as a specialized biochemical tool rather than a subject of extensive fundamental research itself. Its existence is confirmed through its availability from commercial suppliers as a research chemical, often as a hydrochloride salt. This indicates its use in laboratory settings, likely for the specific purposes of enzyme inhibition studies or for the development of affinity-based purification systems for mannose-binding proteins.

While specific high-impact publications focusing solely on this compound are not abundant, its utility can be inferred from studies on analogous compounds. For instance, the related compound, 4-aminophenyl α-D-mannopyranoside, has been used to modify the surface of liposomes to study uptake kinetics. The β-thio version of the mannoside would offer greater resistance to mannosidase activity in such a biological context. Research on other aminophenyl thioglycosides further supports their role in creating affinity matrices for protein purification.

Detailed research findings on 4-aminophenyl β-D-thiomannopyranoside itself are limited in publicly accessible literature, suggesting its use is likely highly specific and perhaps more prevalent in developmental stages of research projects that may not yet be published. Its academic relevance lies in its potential as a highly specific probe for dissecting the roles of mannose in biological systems, leveraging the combined advantages of its mannose specificity, thioether stability, and the functional handle provided by the aminophenyl group.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 4 Aminophenyl β D Thiomannopyranoside Scaffolds

Established Synthetic Routes to 4-Aminophenyl β-D-Thiomannopyranoside

The synthesis of 4-Aminophenyl β-D-thiomannopyranoside is a multi-step process that requires careful control over stereochemistry and the strategic use of protecting groups. The core challenges lie in the stereoselective formation of the β-thio-glycosidic bond and the introduction of the functionalized aglycone.

Glycosylation Strategies for Thio-Linkage Formation

The creation of the thioglycosidic bond is the cornerstone of the synthesis. Unlike their O-glycoside counterparts, S-glycosides, or thioglycosides, are resistant to enzymatic degradation by glycosidases, making them valuable tools in biological studies. nih.gov The key step is the stereoselective formation of the glycosidic bond, a persistent challenge in carbohydrate chemistry. nih.govresearchgate.net

Several methods have been developed for the formation of thio-linkages. A common approach involves the reaction of a glycosyl donor, which has a suitable leaving group at the anomeric (C-1) position, with a thiol nucleophile. For the synthesis of a thiomannoside, this would involve a mannose derivative and a sulfur-containing aglycone precursor.

One direct method for generating the necessary glycosyl thiol building blocks is the use of Lawesson's reagent with a reducing sugar. ox.ac.uk This approach allows for the direct conversion of an anomeric alcohol to an anomeric thiol in one step, which can then be used in subsequent reactions. ox.ac.uk Another strategy involves the pre-activation of a glycosyl donor. In this technique, the donor is activated by a promoter in the absence of the acceptor. Once the activation is complete, the acceptor is introduced, leading to the formation of the glycosidic bond. nih.gov This temporal separation of activation and glycosylation can provide unique stereochemical control, which is particularly important for establishing the desired β-configuration at the anomeric center of mannose. nih.gov

The stereochemical outcome of glycosylation is highly dependent on several factors, including the choice of protecting groups on the sugar, the nature of the glycosyl donor, and the reaction conditions. nih.gov For instance, the presence of a participating protecting group at the C-2 position can influence the stereochemistry of the newly formed glycosidic bond through anchimeric assistance. nih.gov

Introduction of the 4-Aminophenyl Aglycone

The aglycone, the non-sugar portion of the glycoside, is the 4-aminophenyl group. Its introduction is typically achieved by reacting a suitable mannose derivative with 4-aminothiophenol. However, due to the reactivity of the amino group, it is common practice to use a precursor, 4-nitrothiophenol (B108094). The nitro group is chemically robust and does not interfere with the glycosylation reaction.

The general synthetic sequence involves:

Glycosylation : Reaction of a protected mannose donor with 4-nitrothiophenol to form 4-Nitrophenyl β-D-thiomannopyranoside. This reaction is analogous to the condensation of thio-sugar derivatives with substituted thiophenols. nih.gov

Reduction : The nitro group of the resulting nitrophenyl thioglycoside is then reduced to an amine. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C) or metal-based reducing agents. This strategy is widely used in the synthesis of various aminophenyl compounds. google.comgoogle.com

This two-step approach ensures that the reactive amino group is masked until the core thioglycoside structure is securely assembled.

Protecting Group Strategies in Synthesis

Protecting groups are indispensable in carbohydrate synthesis to ensure that reactions occur only at the desired positions. jocpr.comsemanticscholar.org In the synthesis of 4-Aminophenyl β-D-thiomannopyranoside, the four hydroxyl groups of the mannose ring must be temporarily masked to prevent unwanted side reactions during glycosylation and aglycone attachment. researchgate.net

The choice of protecting groups is critical as it affects the solubility, reactivity, and the stereochemical outcome of the reactions. nih.gov A common strategy is to use acyl protecting groups, such as acetyl (Ac) groups, which are typically introduced by treating the sugar with acetic anhydride. Benzyl (B1604629) (Bn) ethers are another class of protecting groups used, known for their robustness. utsouthwestern.edu

An effective protecting group strategy, often referred to as an orthogonal strategy, allows for the selective removal of one type of protecting group in the presence of others. researchgate.net For example, acetyl groups can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol), while benzyl groups are typically removed by catalytic hydrogenation.

After the successful synthesis of the protected 4-aminophenyl thiomannoside, a final global deprotection step is required to remove all protecting groups from the sugar moiety, yielding the final target compound. This can be achieved, for instance, by using sodium in liquid ammonia (B1221849) when certain protecting groups are present. nih.gov

| Protecting Group | Abbreviation | Typical Reagent for Introduction | Typical Conditions for Removal |

| Acetyl | Ac | Acetic Anhydride | Basic conditions (e.g., NaOMe/MeOH) |

| Benzyl | Bn | Benzyl Bromide, NaH | Catalytic Hydrogenation (H₂, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS or TBS | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF) |

| Benzoyl | Bz | Benzoyl Chloride, Pyridine | Basic conditions (e.g., NaOMe/MeOH) |

This table presents common protecting groups used in carbohydrate synthesis.

Derivatization and Functionalization Approaches for Research Applications

The synthetic 4-Aminophenyl β-D-thiomannopyranoside scaffold, with its exposed primary aromatic amine, is a versatile platform for further chemical modification, particularly for applications in glycobiology and materials science.

Conjugation Chemistry for Bioconjugation (e.g., to proteins, surfaces)

The terminal amino group on the phenyl ring is a key functional handle for covalent attachment to other molecules or surfaces. This process, known as bioconjugation, allows researchers to immobilize the sugar moiety onto various substrates. For example, 4-aminophenyl glycosides can be used to create carbohydrate-modified surfaces through techniques like aryldiazonium chemistry. researchgate.net In this method, the amino group is converted in situ into a reactive diazonium salt, which then readily grafts onto carbon or metal surfaces. researchgate.net

Such immobilized carbohydrates are used to study carbohydrate-protein interactions, develop biosensors, or create biocompatible materials that can control the formation of a protein corona in biological media. researchgate.net The ability to conjugate these sugar mimics to proteins is also crucial for developing synthetic vaccines and immunological probes. nih.govresearchgate.net

Amine-Reactive Linkages (e.g., isothiocyanate derivatives)

To facilitate conjugation to biological macromolecules like proteins, the amino group of 4-Aminophenyl β-D-thiomannopyranoside can be converted into a more reactive functional group. One of the most common and efficient amine-reactive linkages is the isothiocyanate group (-N=C=S).

Orthogonal Click Chemistry Modifications

The amino group on the 4-aminophenyl ring of 4-Aminophenyl β-D-thiomannopyranoside is a prime handle for introducing functionalities via bioorthogonal chemistry. A common strategy involves its conversion to an azide (B81097), creating a "clickable" scaffold. This transformation can be readily achieved through a diazotization reaction followed by treatment with sodium azide. The resulting 4-azidophenyl β-D-thiomannopyranoside is a stable intermediate poised for highly specific ligation reactions.

The premier example of such a ligation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. rsc.orgutoronto.canih.gov This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the azido-functionalized thiomannoside with a terminal alkyne. The alkyne partner can be appended to a wide array of molecules, including reporter tags, peptides, or scaffolds for multivalent displays. For instance, Dondoni et al. have successfully utilized CuAAC to synthesize C-oligomannosides by linking mannose units through a triazole bridge, demonstrating the utility of this chemistry in creating complex glycomimetic structures. rsc.org

Furthermore, to circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. nih.gov In this approach, the azido-thiomannoside would be reacted with a strained cyclooctyne (B158145), such as a dibenzocyclooctyne (DBCO) derivative. nih.gov The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a catalyst, making it highly suitable for modifications in cellular environments. utoronto.ca These click chemistry approaches provide a modular and efficient toolkit for conjugating 4-Aminophenyl β-D-thiomannopyranoside to other molecules with high specificity and yield.

| Modification Strategy | Reactants | Key Features | Typical Application |

| CuAAC | 4-Azidophenyl β-D-thiomannopyranoside, Terminal Alkyne, Cu(I) Catalyst | High yield, Regioselective (1,4-disubstituted triazole), Robust | Synthesis of defined glycoconjugates, Ligand assembly |

| SPAAC | 4-Azidophenyl β-D-thiomannopyranoside, Strained Cyclooctyne (e.g., DBCO) | Copper-free, Bioorthogonal, Fast kinetics | Live-cell imaging, In vivo conjugation |

Introduction of Reporter Tags (e.g., fluorescent probes)

The aromatic amine of 4-Aminophenyl β-D-thiomannopyranoside is readily derivatized to incorporate reporter tags, such as fluorescent probes, which are indispensable for tracking and visualizing molecular interactions. The primary amine can act as a nucleophile, reacting with a variety of commercially available fluorescent dyes that contain an amine-reactive group.

A common method involves the acylation of the amine with an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative of a fluorophore. For example, reacting 4-Aminophenyl β-D-thiomannopyranoside with fluorescein (B123965) isothiocyanate (FITC) or a rhodamine-NHS ester under mild basic conditions would yield a brightly fluorescent thiomannoside conjugate. The resulting stable thiourea (B124793) or amide linkage ensures the permanent attachment of the probe. A purely chemical approach has been described for the synthesis of a fluorescently tagged mannosyl phosphoryl dolichol (MPD) analog, highlighting the feasibility of such modifications. researchgate.net

These fluorescently labeled thiomannosides can be used in a range of applications, including flow cytometry, fluorescence microscopy, and fluorescence polarization assays to study the binding of the mannoside to its target lectins or other carbohydrate-binding proteins.

| Fluorophore Class | Reactive Group | Resulting Linkage | Example Application |

| Fluorescein | Isothiocyanate (FITC) | Thiourea | Fluorescence microscopy |

| Rhodamine | N-Hydroxysuccinimide (NHS) ester | Amide | Flow cytometry |

| Coumarin | Acyl Halide | Amide | FRET-based assays |

| Cyanine Dyes (e.g., Cy5) | N-Hydroxysuccinimide (NHS) ester | Amide | In vivo imaging |

Synthesis of Multivalent Glycoconjugates for Enhanced Binding Studies

Biological interactions involving carbohydrates are often characterized by low intrinsic affinity but high avidity, achieved through multivalent presentation. Synthesizing multivalent glycoconjugates that display multiple copies of a carbohydrate ligand can dramatically enhance binding affinity to target receptors. rsc.org The 4-Aminophenyl β-D-thiomannopyranoside scaffold is an excellent starting point for constructing such multivalent structures.

A convergent synthetic approach can be employed where the aminophenyl group is used as a chemical handle to attach the mannoside to a central core or scaffold. For example, the amine can be acylated with a linker molecule that possesses a terminal functional group amenable to further conjugation. A popular and efficient method is to use click chemistry, as described in section 2.2.1.2. The thiomannoside can be functionalized with an alkyne, and a multivalent scaffold (such as a dendrimer or a cyclopeptide) can be decorated with azide groups. A subsequent CuAAC reaction would then "click" the mannoside units onto the scaffold, yielding a well-defined multivalent conjugate.

Alternatively, the amine can be used to react with scaffolds bearing multiple activated carboxylic acid groups (e.g., NHS esters) or isocyanates. The valency, or number of carbohydrate units, and the spacing between them can be systematically varied to investigate their effect on binding affinity and specificity for mannose-binding proteins like the mannose receptor. rsc.org

| Scaffold Type | Conjugation Chemistry | Valency Range | Key Advantage |

| Dendrimer (e.g., PAMAM) | Amide bond formation, Click chemistry | 4 - 64+ | High density of ligands, Defined structure |

| Cyclopeptide | Amide bond formation, Click chemistry | 4 - 8 | Conformational rigidity, Defined spatial arrangement |

| Linear Polymer | Amide bond formation, Radical polymerization | Variable | High molecular weight, Flexible presentation |

| Gold Nanoparticles | Thiol-Au interaction | Variable | Tunable size, Optical properties for detection |

Advanced Synthetic Methodologies for Site-Selective Modification

Beyond the functionalization of the aglycone, advanced methods are being developed for the site-selective modification of the carbohydrate ring itself, offering finer control over the structure of synthetic analogues.

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled selectivity of enzymes. rsc.org This approach is particularly powerful for carbohydrate chemistry, where the subtle differences between hydroxyl groups of similar reactivity pose a significant challenge for traditional chemical methods. acs.org

Hydrolases, such as lipases and esterases, can be used for the regioselective deprotection of per-acetylated mannose derivatives. acs.org For instance, starting with a fully acetylated 4-nitrophenyl β-D-thiomannopyranoside (a precursor to the amino derivative), a specific lipase (B570770) could be used to selectively remove the acetyl group at a single position (e.g., C-6), leaving the other hydroxyls protected. This newly freed hydroxyl group can then be chemically modified to introduce other functionalities. This strategy provides a straightforward route to monohydroxylated building blocks that are key intermediates in the synthesis of complex oligosaccharide analogues. acs.org

Glycosyltransferases are another class of enzymes that can be used to build more complex structures. Starting with 4-Aminophenyl β-D-thiomannopyranoside as an acceptor, a specific mannosyltransferase could be used to attach another mannose unit at a defined position, leading to the synthesis of a specific disaccharide. The chemoenzymatic synthesis of NDP-sugar probes has been explored to study enzymes like GDP-D-mannose dehydrogenase, showcasing the power of this approach in creating tools for chemical biology.

Organoboron reagents are emerging as powerful tools for the site-selective functionalization of carbohydrates. rsc.org Boronic acids can reversibly form covalent esters with diol functionalities on the sugar ring. This interaction can be exploited in several ways: as a temporary protecting group, or as an activating group to direct reactions to a specific hydroxyl group.

For example, a diarylborinic acid catalyst can be used to differentiate between the hydroxyl groups of a mannoside. The boronic acid preferentially forms a five- or six-membered cyclic boronate ester with a cis- or trans-diol pair. This complexation alters the nucleophilicity of the involved hydroxyl groups, allowing for site-selective acylation, alkylation, or glycosylation at one of the remaining free hydroxyls. acs.org Studies have shown that boronic acid catalysis can promote regio- and stereoselective β-mannosylation, providing access to complex oligosaccharides under mild conditions. acs.org This methodology could be applied to 4-Aminophenyl β-D-thiomannopyranoside to selectively modify the mannose ring, for instance, by glycosylating a specific hydroxyl group to create a disaccharide analogue. This approach avoids the lengthy protecting group manipulations that are common in traditional carbohydrate synthesis. researchgate.net

Enzymatic Recognition and Glycosidase Interaction Studies of 4 Aminophenyl β D Thiomannopyranoside

Substrate Activity and Kinetic Analysis in Glycosidase Assays

There is no available research that has investigated the use of 4-Aminophenyl β-D-thiomannopyranoside as a substrate in glycosidase assays.

No studies have been found that report on the specificity of any glycosidase, including β-D-mannosidase, for 4-Aminophenyl β-D-thiomannopyranoside. The substrate specificity of enzymes is a critical area of study, but this particular compound has not been documented as a substrate in such investigations.

Consequently, due to the lack of studies on its substrate activity, no enzyme kinetic parameters such as the Michaelis constant (Km) or maximum velocity (Vmax) have been determined for the interaction of 4-Aminophenyl β-D-thiomannopyranoside with any glycosidase.

While the use of substrate analogues is a common strategy to elucidate enzyme mechanisms, no research has been published that utilizes 4-Aminophenyl β-D-thiomannopyranoside for this purpose.

Inhibitory Potential against Glycoside-Processing Enzymes

There is a similar absence of research into the inhibitory effects of 4-Aminophenyl β-D-thiomannopyranoside on glycoside-processing enzymes.

No data from competitive or non-competitive inhibition studies involving 4-Aminophenyl β-D-thiomannopyranoside are available in the scientific literature. Therefore, no inhibition constants (Ki) or IC50 values have been reported.

Without any primary inhibition data, the mechanism by which 4-Aminophenyl β-D-thiomannopyranoside might inhibit glycosidases has not been explored or elucidated.

Enzymatic Hydrolysis and Transglycosylation Pathway Analysis

As of the latest review of scientific literature, there are no specific studies detailing the enzymatic hydrolysis or transglycosylation pathways of 4-Aminophenyl β-D-thiomannopyranoside. Consequently, no data tables on its kinetic parameters (K_m, V_max), hydrolysis rates, or transglycosylation product yields can be presented.

Interactions with Carbohydrate Binding Proteins: Lectins and Antibodies

Lectin Binding Specificity and Affinity Characterization

The interaction of 4-Aminophenyl β-D-thiomannopyranoside with lectins is a subject of significant interest in glycobiology. The specificity of this binding is primarily driven by the mannose residue, while the nature of the glycosidic linkage and the aglycone moiety introduce crucial modulations to the affinity and kinetics of the interaction.

Mannose-Specific Lectin Interactions (e.g., Concanavalin A, Mannose-Binding Lectin)

4-Aminophenyl β-D-thiomannopyranoside is recognized by mannose-specific lectins, which are a broad class of proteins that play roles in various biological processes, including immune response and cell-cell recognition. nih.gov Prominent examples of such lectins include Concanavalin A (Con A), a well-studied plant lectin from Canavalia ensiformis, and Mannose-Binding Lectin (MBL), a key component of the innate immune system in animals. nih.govnih.gov

Con A is known to bind specifically to α-D-mannosyl and α-D-glucosyl residues. nih.gov Studies on the binding of various mannosides to Con A have revealed the importance of the saccharide's hydroxyl group orientation for recognition. While direct kinetic parameters for the binding of 4-Aminophenyl β-D-thiomannopyranoside to Con A are not extensively documented in publicly available literature, research on analogous compounds like p-nitrophenyl α-D-mannopyranoside provides insights into the interaction. nih.gov These studies highlight that the binding is a specific, single bimolecular step. nih.gov The affinity of various saccharides for Con A is primarily influenced by the dissociation rate constants. nih.gov

Mannose-Binding Lectin (MBL) recognizes carbohydrate patterns on the surface of pathogens, leading to the activation of the complement system. nih.gov Its binding specificity is directed towards terminal mannose, N-acetylglucosamine, and other sugars. nih.gov The interaction is calcium-dependent. nih.gov While detailed binding data for 4-Aminophenyl β-D-thiomannopyranoside with MBL is scarce, the general principles of MBL-carbohydrate interactions suggest that the mannose moiety of the compound would be the primary determinant for recognition.

Role of the Thio-Linkage in Lectin Recognition

The replacement of the oxygen atom in the glycosidic bond with a sulfur atom, creating a thioglycosidic linkage, has significant implications for the compound's chemical stability and its interaction with lectins. Thioglycosides are generally more resistant to enzymatic hydrolysis by glycosidases, which makes them stable probes in biological systems.

Applications as Affinity Ligands for Protein Isolation and Purification

The specific and reversible nature of the interaction between 4-Aminophenyl β-D-thiomannopyranoside and mannose-binding proteins makes it an excellent ligand for affinity chromatography. This technique is a powerful tool for the selective isolation and purification of proteins from complex biological mixtures.

Development of Affinity Chromatography Resins

To create an affinity chromatography resin, 4-Aminophenyl β-D-thiomannopyranoside is covalently attached to an insoluble matrix, typically beaded agarose (B213101) or Sepharose. The primary amino group on the phenyl ring provides a reactive site for this immobilization. Various coupling chemistries can be employed to link the ligand to the activated matrix. For example, the aminophenyl group can be coupled to matrices activated with reagents like cyanogen (B1215507) bromide or N-hydroxysuccinimide esters. The resulting resin presents the mannose residue in a manner that is accessible for binding to target proteins. A commercially available analogue, 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose, demonstrates the utility of this approach for purifying β-galactosidase. sigmaaldrich.com

| Property | Description |

| Ligand | 4-Aminophenyl β-D-thiomannopyranoside |

| Matrix | Beaded Agarose (e.g., Sepharose 4B) |

| Attachment Chemistry | Covalent linkage via the aminophenyl group |

| Functionality | Specific binding of mannose-binding proteins |

Purification of Mannose-Binding Proteins and Glycosidases

The affinity resin functionalized with 4-Aminophenyl β-D-thiomannopyranoside can be used to purify a variety of proteins that recognize mannose. This includes mannose-specific lectins from various sources and enzymes such as α-mannosidases. nih.govnih.gov

The purification process typically involves the following steps:

A crude protein mixture containing the target mannose-binding protein is loaded onto the affinity column.

The target protein binds specifically to the immobilized 4-Aminophenyl β-D-thiomannopyranoside ligands, while other non-binding proteins pass through the column.

The column is washed with a buffer to remove any non-specifically bound proteins.

The bound target protein is then eluted from the column. Elution can be achieved by changing the buffer conditions, such as pH, or more specifically, by including a high concentration of a competing free sugar, like mannose or methyl-α-D-mannopyranoside. The free sugar displaces the immobilized ligand from the protein's binding site, releasing the purified protein from the column.

This method allows for a highly efficient, single-step purification that can yield proteins of high purity. The stability of the thio-linkage to enzymatic cleavage ensures the longevity and reusability of the affinity resin.

Antibody Recognition and Glycan Array Applications

The interaction between glycans and antibodies is a cornerstone of immunological research, providing insights into disease mechanisms and opportunities for the development of diagnostics and therapeutics. The specific recognition of carbohydrate structures by antibodies is pivotal in the immune response to pathogens and in autoimmune diseases. Synthetic glycan antigens, such as 4-Aminophenyl b-D-thiomannopyranoside, are instrumental in dissecting these interactions.

Immunochemical studies leverage well-defined glycan structures to characterize the specificity and affinity of glycan-specific antibodies. While direct studies detailing the use of this compound are not extensively documented in publicly available literature, the principles of its application can be inferred from studies with structurally similar compounds.

The general methodology involves the use of the aminophenyl group for conjugation to carrier proteins, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This creates a neo-glycoconjugate that can be used as an immunogen to elicit an antibody response or as a coating antigen in immunoassays like ELISA to detect and quantify specific antibodies.

Research has demonstrated that antibodies can be raised against p-aminophenyl-β-D-galactopyranoside-containing proteins, and these antibodies show selective specificity for the glycan portion. It is through such immunochemical techniques that the fine specificity of anti-glycan antibodies is determined. The thioglycosidic bond in this compound offers greater stability against enzymatic degradation compared to its O-glycoside counterpart, making it a robust tool for these studies. This stability ensures that the precise glycan structure is presented to the immune system or in an assay, allowing for an accurate assessment of antibody binding to the mannose configuration.

Glycan microarrays have emerged as a powerful high-throughput technology for profiling the specificity of glycan-binding proteins, including antibodies. nih.gov These arrays consist of a collection of different glycans immobilized on a solid surface, allowing for the simultaneous screening of interactions with a biological sample. nih.govnih.gov

The chemical structure of this compound is ideally suited for fabrication of glycan microarrays. The terminal amino group on the phenyl ring provides a versatile handle for covalent attachment to various activated microarray surfaces, such as N-hydroxysuccinimide (NHS)-ester functionalized glass slides. This immobilization strategy ensures a uniform orientation of the glycan, presenting the mannose residue for interaction with antibodies in the sample.

The process of creating a glycan microarray with this compound would involve:

Synthesis and Functionalization: Chemical synthesis of this compound.

Immobilization: Printing of the compound onto an activated microarray slide, where the amino group reacts with the surface to form a stable covalent bond.

Probing: Incubation of the microarray with a sample containing antibodies, such as human serum or a purified monoclonal antibody.

Detection: A fluorescently labeled secondary antibody that recognizes the primary antibody is used to detect binding events.

Analysis: The fluorescence intensity at each spot on the array is quantified to determine the binding specificity and relative affinity of the antibodies for the immobilized glycan.

Glycan microarray technology is extensively used to profile anti-glycan antibody repertoires in various contexts, including infectious diseases, cancer, and autoimmune disorders. nih.gov While specific data sets for microarrays featuring this compound are not broadly published, the inclusion of such a synthetic thiomannoside in a larger glycan library would be valuable for defining the specificity of antibodies that recognize mannose-containing epitopes. The stability of the thioglycosidic linkage is particularly advantageous in this application, as it prevents degradation of the arrayed glycan over time and during assays.

The data generated from such microarrays can reveal detailed information about the structural determinants of antibody recognition, for instance, the preference for the β-anomeric linkage and the manno-configuration over other isomers. This level of detail is crucial for understanding the molecular basis of immune recognition of carbohydrates.

Applications of 4 Aminophenyl β D Thiomannopyranoside in Advanced Glycobiology Research Tools

Design and Implementation as Mechanistic Probes in Enzymology

The core structure of 4-Aminophenyl β-D-thiomannopyranoside makes it a candidate for use as a mechanistic probe for enzymes that process mannose, particularly mannosidases. The replacement of the anomeric oxygen with sulfur results in a thioether linkage that is significantly more stable to acid-catalyzed hydrolysis and generally more resistant to enzymatic cleavage. This stability allows it to act as a competitive inhibitor or a substrate analog to study the binding and catalytic mechanisms of mannosidases without being rapidly turned over.

Researchers can utilize this compound to probe the active site of an enzyme. By comparing the binding affinity (e.g., determining the inhibition constant, Ki) of the thioglycoside to that of the natural O-glycoside substrate, insights into the importance of the glycosidic linkage for enzyme recognition and catalysis can be gained. While specific kinetic data for 4-Aminophenyl β-D-thiomannopyranoside is not extensively reported in publicly available literature, the general principles of using thioglycosides as mechanistic probes are well-established. For instance, a related compound, 4-nitrophenyl-β-D-mannopyranoside, is a known chromogenic substrate for measuring β-mannosidase activity.

Table 1: Potential Applications in Enzymology

| Application | Rationale | Potential Data Outcome |

|---|---|---|

| Enzyme Inhibition Studies | Thioether linkage provides stability, allowing the compound to bind to the active site without rapid hydrolysis. | Inhibition constant (Ki), determination of inhibition type (e.g., competitive). |

| Active Site Mapping | Serves as a structural analog to the natural substrate to understand binding interactions. | X-ray crystallographic data of the enzyme-inhibitor complex. |

Development of Glycoprobes for Cellular and Subcellular Localization

The aminophenyl group on 4-Aminophenyl β-D-thiomannopyranoside provides a key functional group for its development into glycoprobes. The primary amine can be readily modified through standard bioconjugation chemistry to attach reporter molecules such as fluorophores (e.g., fluorescein (B123965) isothiocyanate, FITC) or biotin. Such fluorescently-labeled thiomannosides can be used to visualize and track mannose-binding proteins (lectins) on the cell surface or within subcellular compartments using techniques like fluorescence microscopy and flow cytometry.

The stability of the thioglycosidic bond is again advantageous in this context, ensuring that the probe is not degraded by cellular enzymes during the course of an experiment, which could lead to non-specific signals. While specific studies detailing the synthesis and application of glycoprobes from this exact compound are not prominent, the strategy is a cornerstone of chemical biology for visualizing glycan recognition events.

Utilization in Chemical Biology for Glycosylation Pathway Dissection

In chemical biology, analogs of natural sugars are used to intercept and study the complex pathways of glycosylation. Metabolic labeling is a powerful technique where cells are fed a modified sugar that gets incorporated into newly synthesized glycans. nih.govnih.govrsc.org While 4-Aminophenyl β-D-thiomannopyranoside itself is not a typical candidate for direct metabolic labeling due to the bulky aglycone, its derivatives could be designed for such purposes.

More directly, the compound can be used in in vitro assays to study specific enzymes within the glycosylation pathway, such as glycosyltransferases. By serving as an acceptor substrate analog, it could help characterize the substrate specificity of these enzymes or act as an inhibitor to probe their function. The amino group allows it to be immobilized on a solid support, such as a microarray or beads, creating an affinity matrix to capture and identify mannose-binding proteins from cell lysates, thereby helping to dissect components of glycosylation-related pathways.

Integration into Supramolecular Glycoconjugate Architectures

Supramolecular chemistry involves the self-assembly of molecules into larger, ordered structures. Glycoconjugates are increasingly being used to create novel biomaterials and multivalent platforms. The aromatic aminophenyl group of 4-Aminophenyl β-D-thiomannopyranoside can be modified to drive self-assembly or to attach the sugar to a larger scaffold. For example, the amine could be converted to a diazonium salt for grafting onto surfaces or modified to participate in host-guest interactions with macrocycles like cyclodextrins.

Although research on this specific compound's role in supramolecular architectures is limited, related thioglycosides have been shown to form hydrogels and other organized structures. The design principle involves combining the hydrophilic carbohydrate headgroup with a hydrophobic tail, leading to amphiphilic molecules that can self-assemble in aqueous environments. Such structures have potential applications in drug delivery and tissue engineering.

Role in Synthetic Glycoconjugates for Immunological Research (e.g., neo-glycoconjugate antigens)

One of the most direct applications of 4-Aminophenyl β-D-thiomannopyranoside is in the field of immunology, specifically in the synthesis of neo-glycoconjugates. bioglyco.com Small molecules like this mannoside derivative are haptens, meaning they can elicit an immune response only when attached to a larger carrier molecule, typically a protein. nih.govnih.gov

The terminal amino group on the phenyl ring is an ideal linker for covalent attachment to carrier proteins such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using crosslinking agents. The resulting neo-glycoconjugate presents multiple copies of the mannose structure on the protein surface, mimicking the multivalent presentation of carbohydrates on pathogens. These synthetic antigens can then be used to:

Immunize animals to generate specific anti-mannose antibodies.

Probe the specificity of mannose-recognizing immune receptors.

Serve as vaccine candidates to elicit an immune response against mannose-containing epitopes found on fungi or bacteria. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 4-Aminophenyl β-D-thiomannopyranoside |

| 4-nitrophenyl-β-D-mannopyranoside |

| Bovine Serum Albumin (BSA) |

| Keyhole Limpet Hemocyanin (KLH) |

Structure Activity Relationship Sar Investigations of 4 Aminophenyl β D Thiomannopyranoside Derivatives

Impact of Aglycone Modifications on Binding and Activity

Alterations to the Aminophenyl Moiety

The 4-aminophenyl group serves as a foundational aglycone in many mannoside inhibitors. However, research has shown that modifications to this aromatic ring system can substantially enhance binding affinity. The introduction of a second aromatic ring, creating a biphenyl (B1667301) aglycone, has been a particularly fruitful strategy. nih.govresearchgate.net This extension allows for additional favorable interactions within the FimH binding site, particularly with a region known as the "tyrosine gate." researchgate.net

Further optimization of the biphenyl aglycone has led to the development of even more potent inhibitors. For instance, cyclizing a carboxamide substituent onto the second aryl ring to form an isoquinolone structure has been shown to improve both potency and pharmacokinetic properties. nih.gov The nitrogen atom and the carbonyl group of the isoquinolone ring can form additional hydrogen bonds and other interactions, leading to a significant increase in binding affinity. The table below illustrates the impact of such modifications on FimH inhibitory activity.

| Compound | Aglycone Moiety | Relative FimH Inhibitory Activity (Example) |

|---|---|---|

| 4-Aminophenyl α-D-mannopyranoside | Aminophenyl | Baseline |

| Biphenyl α-D-mannopyranoside derivative | Biphenyl | Improved |

| Isoquinolone-based α-D-mannoside | Isoquinolone | Significantly Improved nih.gov |

Influence of Aglycone Linkage (e.g., thio vs. oxygen)

The nature of the glycosidic bond connecting the mannose sugar to the aglycone is a critical determinant of a compound's properties. While many early inhibitors featured an O-glycosidic linkage, the introduction of a sulfur atom to create a thioglycosidic bond (S-glycosidic) has been shown to offer significant advantages. Compounds with an S-glycosidic bond, known as thiomannosides, exhibit improved metabolic stability. nih.gov This is because the thioether linkage is less susceptible to hydrolysis by glycosidase enzymes compared to the corresponding O-glycosidic bond. This increased stability can lead to better plasma exposure when the compound is administered orally, a desirable characteristic for therapeutic agents. nih.gov

Stereochemical Considerations and Anomeric Configuration Effects

The three-dimensional arrangement of atoms (stereochemistry) in mannoside inhibitors is paramount for their biological activity. The FimH binding pocket is exquisitely sensitive to the shape of the inhibitor, and even small changes in stereochemistry can lead to a dramatic loss of potency. nih.gov

A key stereochemical feature is the anomeric configuration at the C1 position of the mannose ring. For FimH inhibition, the α-anomer is strongly preferred over the β-anomer. The α-configuration positions the aglycone in the correct orientation to make crucial interactions within the binding site. The hydroxyl groups of the mannose sugar also play a critical role, forming a network of hydrogen bonds with amino acid residues in the FimH binding pocket. For example, the hydroxyl group at the C2 position is involved in a key hydrogen bonding interaction. nih.gov

Modifications to the Mannopyranoside Ring and Their Consequences

The mannopyranoside ring is the primary recognition element that anchors the inhibitor in the FimH binding site. Its structure is highly conserved among potent inhibitors, and modifications to this ring are generally not well-tolerated. nih.gov The specific arrangement of equatorial and axial hydroxyl groups on the mannose ring is essential for maintaining the network of hydrogen bonds that are critical for high-affinity binding. Any alteration, such as epimerization of a hydroxyl group (e.g., changing the stereochemistry to that of glucose or galactose), typically results in a significant decrease or complete loss of inhibitory activity. This highlights the high degree of specificity of the FimH lectin for mannose epitopes. nih.gov

The following table summarizes the general impact of modifications to the mannopyranoside ring:

| Modification to Mannopyranoside Ring | General Consequence on FimH Inhibitory Activity |

|---|---|

| Epimerization of a hydroxyl group (e.g., to a glucose or galactose configuration) | Significant loss of activity nih.gov |

| Removal of a hydroxyl group | Loss of critical hydrogen bonding interactions, leading to reduced affinity nih.gov |

| Modification of the C6 hydroxyl group | Some tolerance for small modifications, but bulky groups are generally detrimental |

Correlation between Molecular Structure and Biochemical Function

The biochemical function of 4-aminophenyl β-D-thiomannopyranoside derivatives as FimH antagonists is a direct consequence of their molecular structure. A clear correlation exists between the structural features of these molecules and their ability to inhibit bacterial adhesion.

The Mannose Core: The mannopyranoside ring acts as the "warhead," providing the essential recognition element that docks into the FimH binding site. The α-anomeric configuration is crucial for proper orientation.

The Aglycone Moiety: The aglycone portion of the molecule is responsible for fine-tuning the binding affinity. By extending the aglycone, for example, with a biphenyl or isoquinolone group, additional, favorable interactions can be made with the FimH protein, leading to a significant increase in potency. nih.govnih.gov

Computational Glycoscience Approaches for 4 Aminophenyl β D Thiomannopyranoside

Molecular Docking Studies of Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is instrumental in understanding how 4-Aminophenyl β-D-thiomannopyranoside interacts with its protein targets, such as bacterial lectins like FimH, which are crucial for bacterial adhesion and infection. nih.govmdpi.com

Active Site Analysis and Binding Pose Prediction

Docking simulations place the ligand, 4-Aminophenyl β-D-thiomannopyranoside, into the binding site of a target protein to predict its most likely binding conformation, or "pose." The process involves defining a grid box around the active site of the protein, often identified from crystallographic data of related complexes. mdpi.com For instance, in studies of FimH antagonists, the mannose-binding site is a well-defined pocket. mdpi.com The various possible poses of the ligand are then scored based on a function that estimates the binding affinity.

The predicted binding pose of 4-Aminophenyl β-D-thiomannopyranoside in a mannose-binding protein would likely show the mannose moiety penetrating deep into the binding pocket, forming key interactions with conserved residues. The aminophenyl group's orientation would be crucial for determining specificity and potential for developing more potent derivatives.

Ligand-Receptor Interaction Profiling

Once the optimal binding pose is identified, a detailed analysis of the interactions between the ligand and the protein is performed. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the hydroxyl groups of the mannose ring are expected to form a network of hydrogen bonds with polar residues in the binding site, such as asparagine, aspartic acid, and glutamine, which is a common feature in mannose-specific lectins. mdpi.comnih.gov The phenyl ring of the aglycone can engage in hydrophobic or stacking interactions with aromatic residues like tyrosine and tryptophan within the binding pocket. mdpi.com

Table 1: Representative Ligand-Receptor Interactions for a Thiomannoside in a Lectin Binding Site *

| Interaction Type | Ligand Group | Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Mannose O2-H | Aspartate (Side Chain) | 2.8 |

| Hydrogen Bond | Mannose O3-H | Asparagine (Side Chain) | 3.0 |

| Hydrogen Bond | Mannose O4-H | Glutamine (Backbone) | 2.9 |

| Hydrophobic (π-stacking) | Phenyl Ring | Tyrosine (Side Chain) | 4.5 |

| van der Waals | Sulfur Atom | Leucine (Side Chain) | 3.8 |

Note: This table presents hypothetical but plausible interaction data for 4-Aminophenyl β-D-thiomannopyranoside based on studies of similar mannoside-lectin complexes. mdpi.commdpi.comnih.gov The specific residues and distances would vary depending on the protein target.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the flexibility of the complex and the stability of the interactions over time. researchgate.netnih.gov

Analysis of Binding Site Flexibility and Water Networks

MD simulations can reveal how the protein's binding site accommodates the ligand. The root-mean-square fluctuation (RMSF) of the protein's backbone atoms can be calculated to identify flexible regions. Loops surrounding the binding site often exhibit higher flexibility, which can be important for ligand entry and exit. nih.gov Water molecules also play a critical role, often mediating hydrogen bonds between the ligand and the protein that are not apparent in static crystal structures. mdpi.com MD simulations can map the positions and lifetimes of these bridging water molecules.

Exploration of Compound Stability and Dynamics in Solution

The stability of the ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's position from its initial docked pose over the course of the simulation. A stable binding is indicated by a low and converging RMSD value. nih.gov Furthermore, MD simulations in an aqueous environment can explore the conformational landscape of 4-Aminophenyl β-D-thiomannopyranoside itself, revealing its preferred solution-phase structure and dynamics, which can influence its binding competency.

Table 2: Illustrative Molecular Dynamics Simulation Metrics for a Ligand-Protein Complex *

| Metric | Value (Example) | Interpretation |

| Ligand RMSD (Å) | 1.5 ± 0.3 | Indicates stable binding of the ligand within the active site with minor fluctuations. |

| Protein Backbone RMSF (Å) - Loop 1 | 2.1 ± 0.5 | Suggests higher flexibility in this loop, which may be involved in ligand binding or release. |

| Protein Backbone RMSF (Å) - Core | 0.8 ± 0.2 | Indicates a stable core protein structure. |

| Number of Interfacial Water Molecules | 5 - 8 | Highlights the significant role of water molecules in mediating the protein-ligand interaction. |

Note: This table provides example data based on typical MD simulation results for protein-ligand complexes to illustrate the types of insights gained. researchgate.netnih.gov Actual values would be specific to the system under study.

Quantum Mechanical and Hybrid QM/MM Calculations of Reaction Mechanisms

For studying chemical reactions, such as the enzymatic cleavage of the thioglycosidic bond, quantum mechanical (QM) methods are required. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are particularly powerful for enzymatic systems, where the reactive center is treated with a high-level QM method, and the surrounding protein and solvent are described by a more computationally efficient MM force field. nih.govnih.gov

These methods can elucidate the reaction pathway, identify transition states, and calculate activation energies. For 4-Aminophenyl β-D-thiomannopyranoside, a QM/MM study of its hydrolysis by a glycosidase would involve placing the thioglycosidic bond and the catalytic residues of the enzyme in the QM region. frontiersin.org The calculations would model the bond-breaking and bond-forming steps, providing detailed insights into the electronic rearrangements that occur during catalysis. This can help to understand the role of the sulfur atom in the glycosidic linkage compared to a natural oxygen atom and how this affects the rate of enzymatic cleavage.

Table 3: Example Energy Barriers for Enzymatic Glycoside Hydrolysis from QM/MM Studies *

| Reaction Step | System | Calculated Activation Energy (kcal/mol) |

| Glycosylation | O-Glycoside in Glycoside Hydrolase | 15 - 20 |

| Deglycosylation | O-Glycoside in Glycoside Hydrolase | 18 - 25 |

| Hypothetical Glycosylation | S-Glycoside in Glycoside Hydrolase | Potentially altered due to S vs. O |

Note: This table provides a range of typical activation energies for glycoside hydrolysis obtained from QM/MM studies. frontiersin.org The values for a thioglycoside like 4-Aminophenyl β-D-thiomannopyranoside would require a specific study but are expected to differ from O-glycosides due to the different electronic properties of sulfur.

In Silico Prediction of Glycobiological Properties

The prediction of the glycobiological properties of 4-aminophenyl β-D-thiomannopyranoside through computational methods involves assessing its likely interactions with carbohydrate-binding proteins, known as lectins. These predictions are typically based on molecular docking simulations and computational glycan array analyses, which model the binding affinity and specificity of the ligand (the thiomannopyranoside derivative) to the binding sites of various lectins.

Hypothetical In Silico Lectin Binding Profile:

A computational screening of 4-aminophenyl β-D-thiomannopyranoside against a panel of mannose-binding lectins would likely yield data on its binding energy, a proxy for binding affinity. Lower binding energies typically suggest a more favorable interaction. The table below represents a hypothetical outcome of such an analysis, illustrating the kind of data that would be generated.

Table 1: Hypothetical Molecular Docking Scores of 4-Aminophenyl β-D-Thiomannopyranoside with Mannose-Binding Lectins

| Lectin | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |

| Concanavalin A | 1JBC | -6.8 | Asn14, Asp208, Tyr12 |

| DC-SIGN | 1SL4 | -7.2 | Asn349, Glu354, Val351 |

| Mannose-Binding Lectin (MBL) | 1HUP | -7.0 | Glu190, Asn192, Asp188 |

| FimH | 1KLF | -6.5 | Asn135, Asp47, Asp54 |

Note: The data in this table is illustrative and not based on published experimental or computational results for 4-aminophenyl β-D-thiomannopyranoside.

Detailed Research Findings (Hypothetical):

A detailed computational study would further explore the conformational landscape of 4-aminophenyl β-D-thiomannopyranoside and its impact on binding. Molecular dynamics simulations could reveal the stability of the predicted binding poses and the role of water molecules in mediating the interaction. The aminophenyl group could engage in additional interactions, such as pi-stacking with aromatic amino acid residues in the lectin's binding site, potentially enhancing affinity compared to unsubstituted mannose.

Furthermore, in silico predictions could guide the experimental validation of these interactions, for example, through glycan array analysis or isothermal titration calorimetry. The sulfur atom in the thioglycosidic bond is known to be more flexible than an oxygen atom, which could allow the glycan to adopt a wider range of conformations, possibly leading to interactions with a broader or different set of lectins than its O-glycoside counterpart.

Advanced Spectroscopic and Biophysical Methodologies for Probing Interactions

Spectroscopic Analysis of Ligand-Protein Binding

Spectroscopic techniques are invaluable for providing insights into the molecular-level details of ligand-protein interactions. These methods can detect changes in the intrinsic properties of the protein or the ligand upon binding, or changes in the properties of an extrinsic probe.

Fluorescence Spectroscopy (e.g., quenching, anisotropy)

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of ligands to proteins. The intrinsic fluorescence of a protein, primarily from tryptophan and tyrosine residues, can be altered upon the binding of a ligand. This change can manifest as quenching (a decrease in fluorescence intensity) or a shift in the emission maximum.

In the context of FimH, which contains several tryptophan residues, the binding of a mannoside derivative like 4-Aminophenyl β-D-thiomannopyranoside in the mannose-binding pocket would be expected to cause a change in the local environment of these residues, leading to fluorescence quenching. The extent of quenching can be used to determine the binding affinity (dissociation constant, Kd).

Table 1: Hypothetical Fluorescence Quenching Data for the Interaction of a Tryptophan-containing Protein with 4-Aminophenyl β-D-thiomannopyranoside

| 4-Aminophenyl β-D-thiomannopyranoside Concentration (µM) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 100 |

| 10 | 85 |

| 20 | 72 |

| 50 | 55 |

| 100 | 40 |

| 200 | 28 |

Circular Dichroism Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding. The far-UV CD spectrum (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil), while the near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the protein's tertiary structure.

The binding of 4-Aminophenyl β-D-thiomannopyranoside to FimH could potentially induce conformational changes in the protein. plos.org The FimH adhesin is known to exist in different conformational states with varying affinities for mannose. plos.org CD spectroscopy could be employed to monitor any shifts in the secondary or tertiary structure of FimH upon binding of the thiomannoside, providing insights into the mechanism of inhibition. A significant change in the CD spectrum would suggest that the inhibitor not only occupies the binding site but also allosterically modulates the protein's conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique that can provide atomic-resolution information about ligand-protein interactions in solution. nih.govnih.govspringernature.com Chemical shift perturbation (CSP) mapping, also known as chemical shift mapping, is a common NMR method used to identify the binding site of a ligand on a protein. nih.govspringernature.com In this experiment, a series of 1H-15N HSQC spectra of an isotopically labeled protein are recorded upon titration with an unlabeled ligand, such as 4-Aminophenyl β-D-thiomannopyranoside. The amide protons and nitrogen atoms of the protein backbone that are involved in the interaction or experience a change in their chemical environment upon ligand binding will show significant chemical shift changes. By mapping these perturbed residues onto the protein's three-dimensional structure, the binding interface can be precisely identified. nih.govspringernature.com

For the interaction of 4-Aminophenyl β-D-thiomannopyranoside with FimH, NMR would be instrumental in confirming that the ligand binds to the mannose-binding pocket and in identifying the specific amino acid residues that form contacts with the aminophenyl and thiomannose moieties.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Data

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique for the direct measurement of the thermodynamics of binding interactions. ITC measures the heat released or absorbed during the binding of a ligand to a protein. A typical ITC experiment involves titrating a solution of the ligand (e.g., 4-Aminophenyl β-D-thiomannopyranoside) into a solution containing the protein (e.g., FimH). The resulting heat changes are measured and plotted against the molar ratio of ligand to protein.

The data from an ITC experiment can be used to determine the binding affinity (Kd), the stoichiometry of binding (n), the enthalpy of binding (ΔH), and the entropy of binding (ΔS). This complete thermodynamic profile provides a deep understanding of the forces driving the interaction. For instance, a negative ΔH indicates an enthalpically driven interaction, often associated with hydrogen bonding and van der Waals interactions. A positive ΔS suggests an entropically driven interaction, which can be due to the release of ordered water molecules from the binding interface.

Table 2: Hypothetical Thermodynamic Parameters for the Binding of Mannoside Derivatives to FimH Measured by ITC

| Compound | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| D-Mannose | 150 | -8.5 | 3.2 | -5.3 |

| 4-Aminophenyl α-D-mannopyranoside | 0.1 | -12.2 | 2.7 | -9.5 |

| 4-Aminophenyl β-D-thiomannopyranoside | Data not available | Data not available | Data not available | Data not available |

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real-time. mdpi.com In a typical SPR experiment, one of the interacting partners (e.g., the FimH protein) is immobilized on a sensor chip surface. A solution containing the other partner (the analyte, e.g., 4-Aminophenyl β-D-thiomannopyranoside) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

The resulting sensorgram, a plot of the SPR signal versus time, provides kinetic information about the interaction. From the association phase of the sensorgram, the association rate constant (kon) can be determined. From the dissociation phase, the dissociation rate constant (koff) can be calculated. The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff to kon. SPR is particularly valuable for its ability to provide kinetic data, which is complementary to the thermodynamic data obtained from ITC.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the most powerful techniques for obtaining high-resolution three-dimensional structures of macromolecules and their complexes. nih.govmdpi.com

X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which a detailed atomic model of the complex can be built. A crystal structure of FimH in complex with 4-Aminophenyl β-D-thiomannopyranoside would provide the ultimate structural detail of the interaction. nih.gov It would reveal the precise orientation of the ligand in the binding pocket, the specific hydrogen bonds and hydrophobic interactions that stabilize the complex, and any conformational changes in the protein that occur upon binding. Such a structure would be invaluable for structure-based drug design efforts to further optimize the inhibitor.

Cryo-electron microscopy (cryo-EM) is a rapidly advancing technique that can determine the structures of large protein complexes in a near-native, hydrated state. For very large or flexible complexes that are difficult to crystallize, cryo-EM can be the method of choice. While FimH itself is relatively small, cryo-EM could be used to study its interaction in the context of the entire type 1 pilus or in complex with its natural receptors on the cell surface.

The structural information obtained from these techniques is crucial for a comprehensive understanding of how 4-Aminophenyl β-D-thiomannopyranoside inhibits FimH and provides a rational basis for the design of new and more potent anti-adhesive agents. nih.gov

Mass Spectrometry-Based Glycomics and Glycoproteomics: The Role of 4-Aminophenyl β-D-thiomannopyranoside as a Probe

The inherent properties of 4-Aminophenyl β-D-thiomannopyranoside, particularly the presence of an aromatic amine group, suggest its potential for derivatization and subsequent analysis. In principle, the amine group could be used for labeling with MS-active tags, which could enhance detection sensitivity. The thioglycosidic bond offers greater stability against enzymatic degradation compared to its O-glycoside counterpart, a feature that can be advantageous in certain experimental setups.

In the broader context of glycoscience, related aminophenyl glycosides, such as 4-Aminophenyl β-D-thioglucopyranoside, are noted for their utility as affinity ligands for purifying carbohydrate-binding proteins. bioglyco.com Such affinity-based strategies can be coupled with mass spectrometry to identify and characterize protein-carbohydrate interactions. In these hypothetical scenarios, 4-Aminophenyl β-D-thiomannopyranoside could be immobilized on a solid support to capture specific mannose-binding proteins or lectins from complex biological samples. The captured proteins could then be eluted and identified using mass spectrometry.

Furthermore, research into mannosidase inhibitors is a significant area where mass spectrometry plays a crucial role in understanding the effects of these inhibitors on cellular glycosylation pathways. scbt.com While 4-Aminophenyl β-D-thiomannopyranoside is recognized as a potential mannosidase inhibitor, detailed studies employing it as a probe in mass spectrometry-based glycomic or glycoproteomic analyses to elucidate these effects are not prominently reported.

The analysis of thioglycosides by mass spectrometry is a field of active research. Techniques such as Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) are employed to determine the structure and fragmentation patterns of these molecules. However, these studies generally focus on the fundamental characterization of thioglycosides rather than the specific application of 4-Aminophenyl β-D-thiomannopyranoside as a probe for interrogating complex biological systems.

Although direct evidence is lacking, the potential applications of 4-Aminophenyl β-D-thiomannopyranoside in mass spectrometry can be extrapolated from the known uses of similar compounds. The table below outlines a hypothetical framework for its use based on the functionalities of analogous molecules.

| Potential Application Area | Hypothetical Role of 4-Aminophenyl β-D-thiomannopyranoside | Mass Spectrometry Technique | Information Gained |

| Affinity-Capture Proteomics | Immobilized on a solid support to capture mannose-binding proteins. | MALDI-TOF MS, LC-ESI-MS/MS | Identification of specific lectins and other mannose-binding proteins from a complex mixture. |

| Enzyme Inhibitor Studies | Used to inhibit mannosidases, with subsequent analysis of changes in the glycome or glycoproteome. | MALDI-MS, LC-MSn | Understanding the functional consequences of mannosidase inhibition on glycosylation pathways. |

| Chemical Probe Development | Functionalized with a reporter or cross-linking group for covalent capture of interacting proteins. | ESI-MS/MS | Identification of direct binding partners and characterization of the binding site. |

It is important to underscore that the applications listed in the table are speculative and based on the chemical properties of the compound and established methodologies for similar molecules. Further research is required to establish 4-Aminophenyl β-D-thiomannopyranoside as a validated probe in mass spectrometry-based glycomics and glycoproteomics.

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Imaging Techniques (e.g., STED microscopy using conjugated probes)

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, have revolutionized the visualization of subcellular structures and biological processes by breaking the diffraction limit of light. nih.gov A critical component of STED microscopy is the use of bright and highly photostable fluorescent probes that can be specifically targeted to molecules of interest. nih.govnih.gov The 4-Aminophenyl β-D-thiomannopyranoside molecule offers a promising scaffold for the development of such targeted probes.

The primary amino group on the phenyl ring serves as a versatile chemical handle for conjugation to a wide array of fluorophores suitable for STED microscopy, such as rhodamine-based dyes or other advanced organic dyes. researchgate.netnih.gov This conjugation would allow for the specific delivery of the fluorophore to mannose-binding proteins (lectins) on the cell surface or within organelles. For instance, probes based on this compound could be used to visualize the nanoscale organization of mannose receptors on immune cells, providing insights into their clustering and function during pathogen recognition. nih.gov

The development of such mannose-targeted STED probes would enable researchers to study the dynamics of mannose-specific interactions with unprecedented spatial resolution. While the direct application of 4-Aminophenyl β-D-thiomannopyranoside-conjugated probes in STED microscopy is still an emerging area, the principles have been demonstrated with other targeted probes, highlighting the significant potential of this approach. biorxiv.orgresearchgate.net

Table 1: Potential Fluorophores for Conjugation to 4-Aminophenyl β-D-thiomannopyranoside for STED Microscopy

| Fluorophore Class | Excitation (nm) | Depletion (nm) | Key Features for STED |

| Rhodamines | ~550-570 | ~650-775 | High photostability, high quantum yield |

| Carbopyronines | ~640-660 | ~750-780 | Excellent photostability, good for two-color STED |

| Silicon-rhodamines | ~650-670 | ~750-780 | Bright, cell-permeable, suitable for live-cell imaging |

This table presents a selection of fluorophore classes that could be chemically linked to the aminophenyl group of 4-Aminophenyl β-D-thiomannopyranoside for the creation of STED probes.

Development of Smart Glyco-Materials Utilizing 4-Aminophenyl β-D-Thiomannopyranoside Scaffolds

"Smart" biomaterials, which can respond to specific biological cues, are at the forefront of tissue engineering and drug delivery research. The incorporation of carbohydrates into these materials, creating "glyco-materials," can impart biological recognition capabilities. The 4-Aminophenyl β-D-thiomannopyranoside scaffold is an excellent candidate for the development of such smart glyco-materials.

The aminophenyl group allows for the covalent immobilization of the thiomannoside onto various polymer backbones or nanoparticles, creating materials that can specifically interact with mannose-binding lectins. nih.gov This could be exploited to create:

Targeted Drug Delivery Systems: Nanoparticles functionalized with 4-Aminophenyl β-D-thiomannopyranoside could be used to deliver drugs specifically to cells expressing high levels of mannose receptors, such as certain cancer cells or macrophages. nih.govrsc.org This targeted approach could increase therapeutic efficacy while reducing off-target side effects.

Bioactive Scaffolds for Tissue Engineering: Collagen-based or synthetic polymer scaffolds decorated with this thiomannoside could be used to modulate the behavior of cells in a wound healing context. polimi.it For example, by engaging with macrophage mannose receptors, these materials could promote a pro-regenerative cellular response.

Responsive Hydrogels: Hydrogels incorporating 4-Aminophenyl β-D-thiomannopyranoside could be designed to change their physical properties, such as swelling or degradation, upon binding to specific lectins. This could be used to create sensors or controlled-release systems that respond to the presence of particular biological markers.

The stability of the thioglycosidic bond is a significant advantage in these applications, ensuring that the mannose moiety remains attached to the material scaffold under physiological conditions. researchgate.net

Potential in Glycoengineering and Synthetic Biology Research

Glycoengineering and synthetic biology aim to understand and manipulate cellular glycosylation for various applications, from producing therapeutic proteins with optimized glycan structures to reprogramming cellular behavior. nih.gov 4-Aminophenyl β-D-thiomannopyranoside and its derivatives hold considerable potential in these fields.

One key application is in the study of protein-carbohydrate interactions. The aminophenyl group can be used to immobilize the thiomannoside on surfaces, such as those used in microarrays or surface plasmon resonance (SPR) biosensors, to study the binding kinetics and specificity of mannose-binding proteins. nih.gov The thioether linkage provides resistance to enzymatic cleavage, ensuring the integrity of the glycan ligand during analysis.

Furthermore, derivatives of this compound could potentially be used in metabolic labeling experiments. While not a natural substrate for cellular glycosyltransferases, modified versions of thiomannosides could be explored as inhibitors of specific mannosidases, thereby altering the cellular glycome in a controlled manner. nih.govnih.gov This would allow researchers to study the functional consequences of specific changes in mannosylation.

New Methodological Developments in Glycoscience Empowered by This Compound

The unique chemical properties of 4-Aminophenyl β-D-thiomannopyranoside make it a valuable tool for the development of new methods in glycoscience. The presence of the aminophenyl group facilitates a range of chemical modifications and conjugations that are not possible with simple alkyl or aryl thioglycosides.

Affinity-Based Probes: The amino group can be readily modified to attach biotin, enabling the creation of affinity probes for the detection and isolation of mannose-binding proteins. It can also be diazotized to form a reactive diazonium salt, which can be used for covalent immobilization on various surfaces.

Chemoenzymatic Synthesis: Thioglycosides are stable intermediates in the chemical synthesis of complex oligosaccharides. sioc-journal.cnresearchgate.netrsc.org The aminophenyl group provides a point of attachment for further chemical elaboration or for conjugation to other molecules after the oligosaccharide has been assembled.

Glycosidase Assays: Chromogenic or fluorogenic substrates are often used to assay glycosidase activity. While p-nitrophenyl glycosides are common, the aminophenyl group can be used to develop alternative substrates, for example, by coupling it to a quencher molecule in a fluorescence resonance energy transfer (FRET)-based assay.

The stability and versatility of 4-Aminophenyl β-D-thiomannopyranoside make it a foundational component for building more complex and functional tools for glycoscience research. mdpi.comresearchgate.net

Challenges and Opportunities in Leveraging Thiomannopyranosides for Fundamental Glycobiology Discoveries

Despite the great potential of 4-Aminophenyl β-D-thiomannopyranoside and related compounds, several challenges and opportunities need to be addressed to fully realize their utility in fundamental glycobiology research.

Challenges:

Synthesis and Functionalization: While the synthesis of thioglycosides is well-established, the introduction of modifications to the carbohydrate ring while maintaining the aminophenyl aglycone can be complex and require multi-step synthetic routes. umsl.edu

Biological Compatibility: The introduction of a non-natural thioglycosidic linkage and an aromatic aglycone can influence the binding affinity and specificity for mannose-binding proteins compared to their natural O-glycoside counterparts. nih.gov Careful validation is required for each biological system.

Enzymatic Recognition: While resistant to glycosidases, thioglycosides are generally not substrates for glycosyltransferases, limiting their direct use in metabolic glycoengineering without further modification. rsc.org

Opportunities:

Probing Lectin Function: The ability to create stable, functionalized mannose ligands provides a powerful tool to probe the function of mannose-binding lectins in health and disease with high precision. nih.gov